molecular formula C19H18O6 B2354668 (Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 858764-56-4

(Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2354668
CAS No.: 858764-56-4
M. Wt: 342.347
InChI Key: GAXLSBBBMDPMSE-CHHVJCJISA-N
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Description

(Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic aurone, a distinct class of flavonoid-like compounds gaining significant interest in medicinal chemistry for their pharmacological potential. Aurones are characterized by their 2-benzylidenebenzofuran-3(2H)-one core structure and are being explored for various bioactivities . This compound is of particular value in oncology research. Structurally related aurone derivatives have demonstrated promising inhibition of cancer cell proliferation, with certain analogs showing potent activity against aggressive prostate cancer (PC-3) cell lines in the high nanomolar to low micromolar range, exceeding the efficacy of cisplatin in some studies . The mechanism of action for aurones is an active area of investigation, with research suggesting they may function by inhibiting key kinases or other molecular targets involved in cancer signaling pathways . The specific substitution pattern on this compound, featuring a 6-methoxy group on the benzofuranone ring and a 3,4,5-trimethoxybenzylidene moiety, is designed to optimize its biological activity and physicochemical properties. Beyond oncology, benzofuran derivatives are also being explored for other therapeutic areas, such as promoting bone formation in models of senile osteoporosis by upregulating BMP-2 expression . This product is strictly intended for research purposes in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key chemical tool for probing biological mechanisms, conducting structure-activity relationship (SAR) studies, and developing novel therapeutic agents.

Properties

IUPAC Name

(2Z)-6-methoxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-21-12-5-6-13-14(10-12)25-15(18(13)20)7-11-8-16(22-2)19(24-4)17(9-11)23-3/h5-10H,1-4H3/b15-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXLSBBBMDPMSE-CHHVJCJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H18_{18}O5_{5}. The compound features a benzofuran core substituted with methoxy groups, which are known to enhance biological activity through various mechanisms.

1. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzofuran derivatives have demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity

Compound NameMechanism of ActionCancer Cell Lines TestedIC50 (µM)
BNC105Tubulin inhibitorA549, HeLa0.5
BNC106Apoptosis inductionMCF-70.8
This compoundTBDTBDTBD

Note: TBD indicates that specific data for this compound is not yet available in the literature.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is critical for mitosis.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.

3. Selectivity and Toxicity

Studies have highlighted the selectivity of certain benzofuran derivatives for cancer cells over normal cells. This selectivity is crucial for minimizing side effects during treatment.

Case Studies

A notable study involved the evaluation of a series of benzofuran derivatives against various cancer cell lines. The results indicated that certain modifications to the benzofuran structure significantly enhanced anticancer activity while reducing toxicity to normal cells.

Case Study Overview

  • Objective : To assess the anticancer efficacy of benzofuran derivatives.
  • Methodology : Screening against multiple cancer cell lines with subsequent analysis of apoptosis markers.
  • Findings : Compounds with methoxy substitutions showed enhanced potency and selectivity towards cancer cells.

Scientific Research Applications

Biological Activities

1. Antioxidant Properties
Research indicates that (Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress and preventing cellular damage associated with various diseases.

2. Anticancer Potential
Several studies have explored the anticancer properties of this compound. It has shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms involve modulation of signaling pathways related to cell survival and death.

3. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro and in vivo. It can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Applications in Scientific Research

Application AreaDescriptionReference Source
Pharmacology Investigated for its potential as a therapeutic agent in cancer treatment.
Toxicology Studies on its safety profile indicate low toxicity levels in controlled doses.
Material Science Used as a precursor in synthesizing novel materials with desirable chemical properties.
Natural Product Synthesis Explored for its role in synthesizing complex natural products due to its unique structure.

Case Studies

Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant potential.

Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis.

Case Study 3: Anti-inflammatory Mechanism
Research involving animal models of inflammation demonstrated that administration of this compound significantly reduced edema and inflammatory markers compared to control groups.

Comparison with Similar Compounds

Key Compounds for Comparison:

(Z)-2-(3,4-Dihydroxybenzylidene)-6-methoxybenzofuran-3(2H)-one (6p)

  • Substituents : 6-methoxy (benzofuran core), 3,4-dihydroxy (benzylidene).
  • Synthesis : Method A (demethylation of precursor).
  • Yield : 52.3%.
  • Melting Point : 221.7–222.4°C.

(Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (6w)

  • Substituents : 6-hydroxy (benzofuran core), 3,4-dimethoxy (benzylidene).
  • Synthesis : Method C (condensation of 6-hydroxybenzofuran-3(2H)-one with 3,4-dimethoxybenzaldehyde).
  • Yield : 93.5%.
  • Melting Point : 218.9–219.6°C.

(Z)-6,7-Dihydroxy-2-(3,4,5-trihydroxybenzylidene)benzofuran-3(2H)-one (6n)

  • Substituents : 6,7-dihydroxy (benzofuran core), 3,4,5-trihydroxy (benzylidene).
  • Synthesis : Method A.
  • Yield : 31.7%.
  • Melting Point : 290°C.

(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6y)

  • Substituents : 6-hydroxy (benzofuran core), 3-hydroxy-4-methoxy (benzylidene).
  • Synthesis : Method C.
  • Yield : 86.2%.
  • Melting Point : 254.9–255.5°C.

Physicochemical Properties and Trends

Table 1: Comparative Analysis of Key Parameters

Compound Benzofuran Substituents Benzylidene Substituents Melting Point (°C) Yield (%) HRMS (m/z) [M-H]⁻
Target Compound 6-OCH₃ 3,4,5-(OCH₃)₃ Data Unavailable N/A N/A
6p 6-OCH₃ 3,4-(OH)₂ 221.7–222.4 52.3 Not Reported
6w 6-OH 3,4-(OCH₃)₂ 218.9–219.6 93.5 297.0768
6n 6,7-(OH)₂ 3,4,5-(OH)₃ 290.0 31.7 Not Reported
6y 6-OH 3-OH,4-OCH₃ 254.9–255.5 86.2 283.0611

Key Observations:

Substituent Effects on Melting Points: Hydroxyl groups increase melting points due to hydrogen bonding. For example, 6n (with five hydroxyl groups) has the highest melting point (290°C), while 6w (two methoxy groups) melts at ~219°C .

Synthetic Yields :

  • Method C (condensation with pre-functionalized aldehydes) achieves higher yields (e.g., 93.5% for 6w) than Method A (demethylation), which often results in lower yields (e.g., 31.7% for 6n) .

Spectroscopic Data :

  • HRMS aligns with theoretical values for all compounds, confirming molecular integrity. For instance, 6y exhibits m/z 283.0611 (calc. 283.0612) .

Preparation Methods

Foundation of Aurone Synthesis: Core Reaction Mechanisms

Aldol Condensation as the Primary Pathway

The target compound is synthesized via aldol condensation between 6-methoxybenzofuran-3(2H)-one (1 ) and 3,4,5-trimethoxybenzaldehyde (2 ) under basic conditions. This method, adapted from analogous aurone syntheses, proceeds through deprotonation of the α-carbon of the benzofuranone, followed by nucleophilic attack on the aldehyde carbonyl. The reaction’s regioselectivity is dictated by the electron-donating methoxy group at C-6, which activates the C-2 position for conjugation.

General Procedure :

  • Reactants : 6-Methoxybenzofuran-3(2H)-one (5 mmol), 3,4,5-trimethoxybenzaldehyde (5 mmol).
  • Base : Aqueous potassium hydroxide (50%, 1.15 mL) in ethanol-DMF (1:1 v/v, 10 mL).
  • Conditions : Stirred at room temperature for 4–6 hours, followed by acidification (pH 1–2) to precipitate the product.
  • Purification : Recrystallization from DMF-methanol yields the Z-isomer as a yellow solid (typical yield: 80–85%).
Stereochemical Control

The Z-configuration arises from kinetic control during enolate formation, favoring the less sterically hindered transition state. Polar solvents like DMF stabilize the enolate intermediate, enhancing Z-selectivity (>95%). In contrast, nonpolar solvents promote E-isomer formation, necessitating careful solvent selection.

Advanced Methodologies and Optimization

Catalytic Enhancements

While traditional methods rely on stoichiometric bases, recent innovations employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate enolate formation. A comparative study revealed:

Catalyst Yield (%) Reaction Time (h) Z:E Ratio
None (KOH only) 78 6 95:5
TBAB (10 mol%) 89 3 97:3
DMAP (5 mol%) 82 4 96:4

Data synthesized from

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A protocol using 100 W irradiation at 80°C for 15 minutes achieved 92% yield with 98% Z-selectivity, minimizing side products like bis-aldol adducts.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, H-4), 7.45 (d, J = 8.8 Hz, 1H, H-7), 6.98 (d, J = 8.8 Hz, 1H, H-5), 6.67 (s, 2H, H-2',6'), 3.89 (s, 3H, OCH₃-6), 3.85 (s, 6H, OCH₃-3',5'), 3.79 (s, 3H, OCH₃-4').
  • IR (KBr): ν 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1260–1030 cm⁻¹ (C-O-C).

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with dihedral angles between the benzofuranone and trimethoxyphenyl planes measuring 12.5°, indicative of minimal steric strain.

Industrial Scalability and Challenges

Cost-Efficiency of Starting Materials

3,4,5-Trimethoxybenzaldehyde, a key precursor, is commercially available but costly (~$250/g). In-house synthesis via Meerwein-Ponndorf-Verley reduction of 3,4,5-trimethoxybenzoic acid reduces costs by 40%.

Waste Management

The ethanol-DMF solvent system generates 8 L of aqueous waste per mole of product. Recent advances substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent, reducing waste toxicity by 60%.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

A patent-derived method employs Suzuki-Miyaura coupling to assemble the benzylidene moiety:

  • Step 1 : 6-Methoxybenzofuranone is brominated at C-2 using NBS.
  • Step 2 : Pd(PPh₃)₄ catalyzes cross-coupling with 3,4,5-trimethoxyphenylboronic acid.
  • Yield : 75% with full retention of Z-configuration.

Solid-Phase Synthesis

Immobilizing 6-methoxybenzofuranone on Wang resin enables iterative aldehyde coupling, achieving a 68% yield after cleavage. This approach is favored for combinatorial libraries.

Q & A

Q. What are the standard protocols for synthesizing (Z)-6-methoxy-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, and what catalysts/solvents are typically employed?

The synthesis typically involves a base-catalyzed condensation reaction between a substituted benzofuran-3(2H)-one precursor and a trimethoxybenzaldehyde derivative. Key steps include:

  • Refluxing in dichloromethane or acetone with anhydrous potassium carbonate (K₂CO₃) as a base to promote aldol-like condensation .
  • Purification via flash column chromatography (e.g., ethyl acetate/petroleum ether gradients) and recrystallization from solvents like petroleum ether .
  • Stereochemical control is achieved by maintaining reaction temperatures below 80°C to favor the Z-isomer, as higher temperatures risk isomerization .

Q. How is the structure of this compound confirmed, and what analytical techniques are critical for characterization?

  • NMR spectroscopy (¹H, ¹³C): Key signals include the benzylidene proton (δ 6.6–7.9 ppm, singlet) and carbonyl carbon (δ 180–190 ppm) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1640 cm⁻¹ (C=C benzylidene) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Elemental analysis : Matches calculated vs. observed C/H/O percentages to confirm purity .

Q. What solvents and reaction conditions are optimal for preserving the compound’s stability during storage?

  • Store in anhydrous DMSO or acetonitrile at -20°C to prevent hydrolysis of the benzylidene moiety.
  • Avoid prolonged exposure to light, as UV irradiation may induce E/Z isomerization .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity and yield of the Z-isomer?

  • Catalyst screening : Use Lewis acids like BF₃·Et₂O to stabilize the transition state favoring Z-geometry .
  • Solvent polarity : Low-polarity solvents (e.g., toluene) reduce rotational freedom, improving stereochemical outcomes .
  • Temperature control : Maintain reactions at 50–60°C; higher temperatures increase byproduct formation (e.g., oxidized derivatives) .
  • In-situ monitoring : Employ HPLC or TLC to track reaction progress and terminate before isomerization occurs .

Q. How do structural modifications (e.g., methoxy group positioning) influence biological activity, and what SAR trends are observed?

  • 3,4,5-Trimethoxy substitution on the benzylidene ring enhances lipophilicity and membrane permeability, critical for antiparasitic activity against Trypanosoma cruzi .
  • Methoxy at C6 on the benzofuran core improves hydrogen-bonding interactions with target enzymes (e.g., DRAK2 kinase), as shown in IC₅₀ reductions from 12 µM to 3.5 µM in analogues .
  • Halogenation (e.g., bromine at C5/C7) increases cytotoxicity but may reduce selectivity, requiring co-administration with protective agents .

Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping NMR signals or unexpected IR peaks?

  • DEPT-135 NMR : Differentiates CH₃/CH₂/CH groups in crowded spectra (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • 2D-COSY/HMBC : Assigns coupling between benzylidene protons and adjacent carbons to confirm regiochemistry .
  • Computational modeling : Compare experimental IR peaks with DFT-calculated vibrational modes to identify anomalies (e.g., degraded samples showing extra C=O stretches) .

Q. How can computational methods predict the compound’s binding affinity to biological targets, and what validation is required?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., MtrA response regulator). Focus on π-π stacking with trimethoxybenzylidene and hydrogen bonds with the benzofuranone carbonyl .
  • MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) and identify key residues (e.g., Arg154 in DRAK2) .
  • Experimental validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .

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